
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Overview
Description
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a dimethylmethanamine group attached to the nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylmethanamine group. One common method involves the bromination of 3-aminopyridine using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-3-aminopyridine is then reacted with formaldehyde and dimethylamine to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent amination step is optimized for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Biological Research Applications
- Biochemical Assays :
- Drug Development :
Material Science Applications
- Synthesis of Functional Materials :
- Catalysts :
Case Study 1: Selective Kinase Inhibition
A study demonstrated that derivatives of this compound exhibited high selectivity for Nek2 kinase, which is implicated in tumorigenesis. The research highlighted the importance of structural modifications in enhancing selectivity and potency against specific targets.
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that compounds derived from this structure exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and the dimethylmethanamine group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-(5-Bromopyridin-3-yl)methanamine
- 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
- 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
Uniqueness: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . The presence of the bromine atom in the pyridine ring is significant as it can influence the compound's reactivity and biological interactions.
Biological Activity Overview
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridine have shown effectiveness against resistant strains of bacteria such as Streptococcus pneumoniae and Haemophilus influenzae . The structural modifications in the side chains, such as the introduction of dimethylamino groups, have been linked to enhanced antibacterial efficacy.
-
Inhibition of Bromodomains :
- The compound's potential as a bromodomain inhibitor has been explored. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and play crucial roles in gene regulation. Compounds similar to this compound have been shown to displace acetylated histone-mimicking peptides from bromodomains, indicating a potential role in epigenetic modulation .
- Wnt Pathway Modulation :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Effects : The introduction of different substituents on the pyridine ring significantly affects antimicrobial potency. For example, variations in the length and branching of alkyl chains attached to the nitrogen atoms can enhance or diminish activity against specific bacterial strains .
- Dimethylamino Group : This group has been identified as a critical moiety for increasing solubility and enhancing biological activity, particularly in antibacterial applications .
Case Studies
- Antibacterial Efficacy :
- Bromodomain Binding Assays :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, HATU-mediated coupling in DMF with DIEA as a base (as demonstrated for structurally similar amines) achieves high yields under mild conditions . Pre-functionalization of the pyridine ring with bromine at the 5-position is critical; bromination protocols for pyridine derivatives should be optimized to avoid over-halogenation. Purification via column chromatography (e.g., using silica gel and dichloromethane/methanol gradients) is recommended for isolating the target compound .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR : 1H and 13C NMR can confirm the presence of the dimethylamino group (singlet at ~2.2–2.4 ppm for N(CH3)2) and the bromopyridine moiety (aromatic protons in the 7.5–8.5 ppm range) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C8H10BrN2 requires m/z ≈ 213.0078) .
- X-ray crystallography : SHELXL refinement of single-crystal data provides unambiguous confirmation of stereochemistry and bond lengths .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. Gramine analogs show improved solubility in polar aprotic solvents like DMF .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. N,N-dimethyl groups generally enhance stability against oxidation compared to primary amines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like DNA gyrase or opioid receptors, leveraging the bromopyridine moiety’s π-stacking potential .
- Pharmacophore Models : Identify critical features (e.g., hydrogen bond acceptors on pyridine, hydrophobic dimethylamino group) to guide SAR studies .
- MD Simulations : Assess binding stability in aqueous environments (e.g., GROMACS) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported toxicity data?
- Methodological Answer :
- Comparative Studies : Use OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose) in rodent models, as applied to gramine analogs .
- Environmental Risk Assessment : Evaluate aquatic toxicity using Daphnia magna (EC50) and Danio rerio (LC50) assays, referencing trimethylamine analogs with low bioaccumulation potential (log Kow < -3.5) .
- Table 1 : Acute vs. Chronic Toxicity Data for Structural Analogs
Model Organism | Acute Toxicity (LC50) | Chronic Toxicity (NOEC) |
---|---|---|
Daphnia magna | 12.4 mg/L | 1.2 mg/L (21-day) |
Danio rerio | 9.8 mg/L | 0.8 mg/L (28-day) |
Q. How to optimize reaction mechanisms for scalable synthesis?
- Methodological Answer :
- Kinetic Studies : Use in situ FTIR or NMR to identify rate-limiting steps (e.g., amine coupling vs. bromine substitution) .
- Catalyst Screening : Test Pd/Cu systems for Suzuki-Miyaura cross-coupling to introduce the bromopyridine group efficiently .
- Flow Chemistry : Implement continuous-flow reactors to improve yield and reduce side products in bromination steps .
Q. What role does the bromine substituent play in pharmacological activity?
- Methodological Answer :
- Bioisosteric Replacement : Compare activity of bromo-, chloro-, and fluoro-substituted analogs in enzyme inhibition assays (e.g., DNA gyrase). Bromine’s electronegativity and steric bulk often enhance target binding .
- Metabolic Stability : Radiolabeled studies (14C or 3H) can track debromination in hepatic microsomes, a common metabolic pathway for aryl bromides .
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVKZWZFMYZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470260 | |
Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908864-98-2 | |
Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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